Product packaging for 2,4,7,8-Tetrachloropyrido[4,3-D]pyrimidine(Cat. No.:)

2,4,7,8-Tetrachloropyrido[4,3-D]pyrimidine

Cat. No.: B15052833
M. Wt: 268.9 g/mol
InChI Key: LGUZLYPYPXLWRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,7,8-Tetrachloropyrido[4,3-d]pyrimidine is a high-value chemical intermediate designed for advanced medicinal chemistry and anticancer drug discovery research. Its multi-halogenated structure makes it a versatile building block for the synthesis of novel targeted therapies. The pyrido[4,3-d]pyrimidine core is a privileged scaffold in drug discovery, known for its ability to inhibit key oncogenic targets. This compound is particularly valuable for constructing potential inhibitors of the challenging KRAS-G12D mutant, a primary driver in numerous pancreatic, biliary, and colorectal cancers . Researchers utilize this core to develop compounds that bind the switch-II pocket (SWII) of KRAS, a strategy that has gained significant momentum in oncology research . Beyond KRAS, this scaffold is actively investigated for developing inhibitors against other critical targets, including Epidermal Growth Factor Receptor (EGFR) kinases and human topoisomerase II . Furthermore, tetrahydropyrido[4,3-d]pyrimidine derivatives have been identified as potent smoothened (Smo) antagonists for targeting the Hedgehog signaling pathway in cancers like medulloblastoma . The multiple chlorine substituents on this molecule provide distinct sites for selective substitution, allowing researchers to efficiently introduce a variety of pharmacophores and optimize structure-activity relationships (SAR). This facilitates the rapid exploration of chemical space to develop potent and selective therapeutic candidates . Please note: This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7HCl4N3 B15052833 2,4,7,8-Tetrachloropyrido[4,3-D]pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7HCl4N3

Molecular Weight

268.9 g/mol

IUPAC Name

2,4,7,8-tetrachloropyrido[4,3-d]pyrimidine

InChI

InChI=1S/C7HCl4N3/c8-3-4-2(1-12-6(3)10)5(9)14-7(11)13-4/h1H

InChI Key

LGUZLYPYPXLWRI-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=N1)Cl)Cl)N=C(N=C2Cl)Cl

Origin of Product

United States

Formation of the Pyrido 4,3 D Pyrimidine 2,4,7,8 Tetraone Core

A plausible and convergent synthetic strategy for the construction of the pyrido[4,3-d]pyrimidine (B1258125) core involves the condensation of a substituted pyridine (B92270) with a pyrimidine (B1678525) derivative. A common approach utilizes the reaction between a 4-aminonicotinic acid derivative and barbituric acid. This process is characterized by the formation of an initial amide intermediate, followed by intramolecular cyclization.

The initial step is the formation of an N-acyl intermediate through the reaction of the amino group of 4-aminonicotinic acid with the carbonyl group of barbituric acid. This reaction is typically acid-catalyzed and involves the formation of a tetrahedral intermediate which then collapses to form the amide bond with the elimination of water.

The subsequent and critical step is the intramolecular cyclization of the N-acyl intermediate. Under the influence of heat or a dehydrating agent, the nitrogen of the pyridine ring performs a nucleophilic attack on one of the carbonyl groups of the barbituric acid moiety. This ring-closing step forms the second heterocyclic ring of the pyrido[4,3-d]pyrimidine system, leading to the formation of a dihydroxy-dioxo intermediate which exists in equilibrium with its tautomeric tetraone form, Pyrido[4,3-d]pyrimidine-2,4,7,8-tetraone.

Table 1: Key Intermediates in the Formation of Pyrido[4,3-d]pyrimidine-2,4,7,8-tetraone

Intermediate Structure Role in the Reaction Method of Formation
N-(2,4,6-trioxo-1,2,3,4-tetrahydropyrimidin-5-yl)isonicotinamide[Structure of N-acyl intermediate]Key intermediate linking the pyridine and pyrimidine precursors.Amide bond formation between 4-aminonicotinic acid and barbituric acid.
Pyrido[4,3-d]pyrimidine-2,4,7,8-tetraone[Structure of Pyrido[4,3-d]pyrimidine-2,4,7,8-tetraone]The core heterocyclic scaffold prior to chlorination.Intramolecular cyclization of the N-acyl intermediate.

Exhaustive Chlorination of the Pyrido 4,3 D Pyrimidine 2,4,7,8 Tetraone Precursor

The conversion of the stable Pyrido[4,3-d]pyrimidine-2,4,7,8-tetraone to the target 2,4,7,8-Tetrachloropyrido[4,3-d]pyrimidine is achieved through an exhaustive chlorination reaction, typically employing a strong chlorinating agent such as phosphorus oxychloride (POCl₃). This transformation proceeds through a series of partially chlorinated intermediates.

The mechanism of chlorination with POCl₃ involves the initial formation of phosphate (B84403) ester intermediates at the oxygen atoms of the oxo groups. The phosphorus atom in POCl₃ is electrophilic and reacts with the nucleophilic oxygen of the carbonyl groups. This is followed by the nucleophilic attack of a chloride ion, leading to the substitution of the phosphate ester group with a chlorine atom and the regeneration of a phosphorus-containing byproduct.

This process occurs sequentially at all four oxo positions. The reactivity of each position can be influenced by the electronic effects of the already substituted chloro groups. Therefore, the reaction likely proceeds through a mixture of mono-, di-, and trichloro- intermediates before the final tetrachlorinated product is obtained. Careful control of the reaction temperature and stoichiometry of the chlorinating agent can, in principle, allow for the isolation of these partially chlorinated intermediates.

Table 2: Proposed Intermediates in the Chlorination of Pyrido[4,3-d]pyrimidine-2,4,7,8-tetraone

Intermediate Plausible Structure Role in the Reaction Method of Formation
Dichloro-dihydroxypyrido[4,3-d]pyrimidine[Structure of a dichloro-dihydroxy intermediate]Partially chlorinated intermediate.Reaction of the tetraone with a limited amount of POCl₃.
Trichloro-hydroxypyrido[4,3-d]pyrimidine[Structure of a trichloro-hydroxy intermediate]Penultimate chlorinated intermediate.Further chlorination of the dichloro-dihydroxy intermediate.
Intermediate Phosphate Esters[General structure of a phosphate ester intermediate]Activated species that facilitate nucleophilic substitution by chloride.Reaction of an oxo group with POCl₃.

Chemical Reactivity and Derivatization of 2,4,7,8 Tetrachloropyrido 4,3 D Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Tetrachloropyrido[4,3-D]pyrimidine Core

The presence of four chlorine atoms on the pyrido[4,3-d]pyrimidine (B1258125) ring system makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitrogen atoms in both the pyridine (B92270) and pyrimidine (B1678525) rings facilitates the attack of nucleophiles.

Regioselectivity of Substitution at C-2, C-4, C-7, and C-8 Positions

The regioselectivity of SNAr reactions on the 2,4,7,8-tetrachloropyrido[4,3-d]pyrimidine core is dictated by the electronic properties of the different positions. In related 2,4-dichloropyrimidine systems, the C-4 position is generally more reactive towards nucleophilic attack than the C-2 position. rsc.org This preference is attributed to the greater ability of the para-positioned nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction.

Extrapolating this principle to the this compound system, the expected order of reactivity for the chloro substituents is C-4 > C-2 > C-7 > C-8. The C-4 and C-2 positions on the pyrimidine ring are activated by two nitrogen atoms, making them the most electrophilic sites. The C-7 and C-8 positions on the pyridine portion of the molecule are comparatively less reactive. The substitution at all four positions has been demonstrated in the related isomer 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine, which undergoes quadruple azidation. sci-hub.se

Table 1: Predicted Regioselectivity of SNAr Reactions

Position Relative Reactivity Rationale
C-4 1 (Most Reactive) Activation by two nitrogen atoms; highest stabilization of Meisenheimer complex.
C-2 2 Activation by two nitrogen atoms; slightly less stabilization than C-4.
C-7 3 Activation by one nitrogen atom in the pyridine ring.

Influence of Nucleophile Structure on Reaction Pathway and Yield

The structure and nature of the nucleophile play a significant role in the outcome of SNAr reactions. Stronger nucleophiles, such as alkoxides and thiolates, will generally react more readily and may lead to multiple substitutions, whereas weaker nucleophiles, like amines, may allow for more controlled, stepwise substitution. The steric bulk of the nucleophile can also influence the regioselectivity, with bulkier nucleophiles potentially favoring attack at the less sterically hindered positions.

In studies on related chloropyrimidines, the use of different nucleophiles such as amines, thiols, and alkoxides has been shown to yield a variety of substituted products. youtube.com The reaction conditions, including solvent and temperature, can also be optimized to favor monosubstitution or polysubstitution and to control the regiochemical outcome.

Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halogenated heterocycles, including the this compound core. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of derivatives that are not easily accessible through traditional SNAr chemistry.

Suzuki Coupling Strategies at Chlorinated Positions

The Suzuki-Miyaura coupling reaction, which involves the reaction of a halide with a boronic acid or ester in the presence of a palladium catalyst and a base, is a widely used method for the formation of C-C bonds. nih.govresearchgate.net For this compound, it is anticipated that the reactivity of the chlorine atoms in Suzuki coupling will follow a similar trend to that observed in SNAr reactions, with the C-4 and C-2 positions being more reactive than the C-7 and C-8 positions. This differential reactivity can be exploited for the selective, stepwise functionalization of the molecule. By carefully controlling the reaction conditions, such as the catalyst, ligand, base, and temperature, it may be possible to achieve regioselective coupling at a single position.

Table 2: General Conditions for Suzuki Coupling of Halo-Heterocycles

Component Examples
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)
Ligand PPh₃, dppf, SPhos, XPhos
Base K₂CO₃, Cs₂CO₃, K₃PO₄

Other Cross-Coupling Methods (e.g., Heck, Sonogashira, Buchwald-Hartwig)

Other palladium-catalyzed cross-coupling reactions can also be employed to functionalize the this compound core.

Heck Reaction : This reaction couples the chlorinated positions with alkenes to introduce vinyl groups. sci-hub.senih.gov

Sonogashira Coupling : This reaction involves the coupling of the chloro substituents with terminal alkynes to form alkynyl derivatives. youtube.comnih.gov

Buchwald-Hartwig Amination : This reaction provides a route to C-N bond formation by coupling the chlorinated positions with a wide variety of primary and secondary amines. doaj.org

The regioselectivity of these reactions is also expected to be influenced by the electronic and steric factors of the substrate, with the C-4 and C-2 positions being the most likely sites for initial reaction.

Electrophilic Aromatic Substitution Reactions on the Pyrido[4,3-D]pyrimidine Ring System

The pyrido[4,3-d]pyrimidine ring system is highly electron-deficient due to the presence of four nitrogen atoms. As a result, it is generally deactivated towards electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and Friedel-Crafts reactions. These reactions typically require harsh conditions and often result in low yields. The electron-poor nature of the ring makes it a poor nucleophile for attacking electrophiles. Therefore, direct functionalization of the C-H bonds on the aromatic core through EAS is not a common or efficient strategy for this class of compounds.

Reductive Transformations of the Chlorinated Pyrido[4,3-d]pyrimidine Scaffold

While specific studies detailing the reductive transformations of this compound are not extensively documented in publicly available literature, the reactivity of this class of compounds can be inferred from the established chemistry of other chlorinated nitrogen-containing heterocycles. Reductive dechlorination is a common strategy to introduce diversity and modulate the electronic properties of such scaffolds.

The selective or complete removal of chlorine atoms can be achieved using various reducing agents and reaction conditions. Catalytic hydrogenation is a powerful method for dehalogenation. For instance, using catalysts like palladium on carbon (Pd/C) in the presence of a hydrogen source can lead to the stepwise or exhaustive removal of chlorine atoms. The regioselectivity of such reductions would likely be influenced by the electronic environment of each chlorine atom, with those on the pyrimidine ring potentially exhibiting different reactivity compared to those on the pyridine ring.

Other reductive methods could involve the use of metals in acidic or neutral media, such as zinc or iron in acetic acid, or dissolving metal reductions. These methods can offer different selectivity profiles based on the reaction mechanism. Additionally, hydride-based reducing agents might also be employed, although their reactivity would need to be carefully controlled to avoid undesired side reactions with the heterocyclic core.

The products of these reductive transformations would be mono-, di-, tri-chloro, or the fully dechlorinated pyrido[4,3-d]pyrimidine. The specific outcome would be highly dependent on the choice of reducing agent, stoichiometry, and reaction conditions such as temperature and pressure. The resulting partially or fully dechlorinated pyrido[4,3-d]pyrimidines serve as important intermediates for further functionalization.

Table 1: Plausible Reductive Transformation Products of this compound

Starting MaterialPotential Reducing Agent(s)Plausible Product(s)
This compoundCatalytic Hydrogenation (e.g., Pd/C, H₂)Partially or fully dechlorinated pyrido[4,3-d]pyrimidines
This compoundMetals in acid (e.g., Zn/AcOH)Dechlorinated derivatives

Note: This table represents plausible transformations based on the general reactivity of chlorinated nitrogen heterocycles, as specific experimental data for this compound is limited.

Exploration of Rearrangement Reactions Involving the Tetrachloropyrido[4,3-d]pyrimidine Framework

Rearrangement reactions are fundamental transformations in organic synthesis that can lead to the formation of new structural isomers. In the context of heterocyclic chemistry, rearrangements can provide access to novel ring systems that may be difficult to synthesize through other routes.

For the this compound framework, specific examples of rearrangement reactions are not well-documented in the scientific literature. The stability of the fused aromatic system generally makes skeletal rearrangements energetically unfavorable under typical reaction conditions.

However, it is conceivable that under specific circumstances, such as high temperatures, photochemical conditions, or in the presence of strong acids or bases, rearrangements could be induced. For instance, Dimroth-type rearrangements, which are known to occur in other pyrimidine-containing fused systems, could potentially be explored. nih.gov A Dimroth rearrangement typically involves the opening of the pyrimidine ring followed by recyclization to form an isomeric heterocycle. The feasibility of such a rearrangement for the tetrachlorinated scaffold would depend on the specific substituents and reaction conditions.

Another theoretical possibility could involve rearrangements initiated by the loss of a chlorine atom to form a reactive intermediate, which could then undergo structural reorganization. However, without experimental evidence, these remain speculative pathways. The exploration of such rearrangement reactions for the this compound framework presents an open area for future research.

Spectroscopic Characterization and Advanced Structural Analysis Methodologies

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for 2,4,7,8-Tetrachloropyrido[4,3-d]pyrimidine has not been reported, X-ray crystallography on analogous compounds provides critical insights into the solid-state conformation, bond lengths, bond angles, and intermolecular interactions that define the crystal lattice.

A detailed single-crystal X-ray diffraction study was performed on 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)-3-(2,4-difluorophenyl)urea, a halogenated analog. tandfonline.com The study revealed that this compound crystallizes in the monoclinic system with the space group P2₁/c. tandfonline.com The pyridopyrimidine core was found to be essentially planar.

The crystal packing of the aforementioned bromo-substituted analog is stabilized by a network of intermolecular interactions. Hirshfeld surface analysis, a tool used to visualize and quantify these interactions, showed that the most significant contributions to the crystal packing were from H···H, C···H, and H···F contacts. tandfonline.com

For this compound, similar forces would be expected to govern its solid-state structure. Although it lacks the capacity for strong hydrogen bonding due to the absence of donor protons, its crystal packing would likely be dominated by:

π-π stacking interactions: The planar, electron-deficient aromatic rings could stack on top of each other, contributing to lattice stability.

Halogen bonding: The chlorine atoms could act as halogen bond donors, interacting with the electron-rich nitrogen atoms of adjacent molecules (Cl···N interactions).

The analysis of such interactions is crucial for understanding the material's physical properties, such as melting point and solubility.

Table 2: Crystallographic Data for an Analogous Compound This interactive table presents crystallographic data for a related halogenated pyridopyrimidine, illustrating the type of information obtained from X-ray diffraction.

Parameter 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)-3-(2,4-difluorophenyl)urea tandfonline.com
Crystal System Monoclinic
Space Group P2₁/c

Conformation Analysis of the Pyrido[4,3-D]pyrimidine (B1258125) Ring System

The Pyrido[4,3-d]pyrimidine ring system is a planar, aromatic heterocyclic scaffold. Theoretical calculations, such as those employing Density Functional Theory (DFT), are commonly used to predict the geometric parameters of such molecules in the absence of experimental data. These studies can elucidate the planarity of the ring, the distribution of bond lengths and angles, and the electronic properties that govern its conformational preferences.

In general, fused aromatic ring systems like Pyrido[4,3-d]pyrimidine are expected to be largely planar to maximize aromatic stabilization. The degree of planarity can be assessed by calculating the dihedral angles within the ring system. For an idealized planar structure, these dihedral angles would be close to 0° or 180°.

To illustrate the type of data that would be obtained from a computational study, the following tables present hypothetical, yet chemically reasonable, geometric parameters for the parent Pyrido[4,3-d]pyrimidine ring system, as would be predicted by DFT calculations.

Table 1: Predicted Bond Lengths for the Pyrido[4,3-d]pyrimidine Ring System

BondPredicted Bond Length (Å)
C2-N11.33
N1-C8a1.38
C8a-C4a1.40
C4a-N51.37
N5-C61.34
C6-C71.39
C7-C81.38
C8-C8a1.41
C4a-C41.42
C4-N31.32
N3-C21.35

Table 2: Predicted Bond Angles for the Pyrido[4,3-d]pyrimidine Ring System

AnglePredicted Bond Angle (°)
C2-N1-C8a117.5
N1-C8a-C4a121.0
C8a-C4a-N5120.5
C4a-N5-C6118.0
N5-C6-C7122.0
C6-C7-C8119.5
C7-C8-C8a119.0
C4a-C8a-C8120.0
N1-C2-N3125.0
C2-N3-C4116.0
N3-C4-C4a123.0
N5-C4a-C4116.5

Table 3: Predicted Dihedral Angles for the Pyrido[4,3-d]pyrimidine Ring System

Dihedral AnglePredicted Dihedral Angle (°)
N1-C8a-C4a-N50.5
C8a-C4a-N5-C6-0.3
C4a-N5-C6-C70.1
N5-C6-C7-C80.2
C6-C7-C8-C8a-0.4
C7-C8-C8a-N10.2
C4-C4a-C8a-N1-179.8
N3-C2-N1-C8a179.9

It must be reiterated that the values presented in these tables are illustrative and represent typical values for such a heterocyclic system based on computational models. The actual structural parameters for this compound would require dedicated experimental or computational investigation.

Theoretical and Computational Chemistry Studies of 2,4,7,8 Tetrachloropyrido 4,3 D Pyrimidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods can elucidate the electronic distribution, molecular geometry, and energetic landscape, which are crucial for predicting chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. crimsonpublishers.com It is particularly effective for calculating a wide range of molecular properties with a favorable balance between accuracy and computational cost.

For 2,4,7,8-Tetrachloropyrido[4,3-d]pyrimidine, DFT calculations would begin with a geometry optimization to determine the most stable three-dimensional arrangement of its atoms. From this optimized structure, key molecular properties can be calculated. These include bond lengths, bond angles, and dihedral angles, which define the molecule's shape. Furthermore, DFT can compute the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how the molecule will interact with other chemical species.

Illustrative DFT-Calculated Molecular Properties This table presents hypothetical data for this compound to illustrate the output of DFT calculations, based on studies of similar chlorinated heterocyclic compounds. researchgate.netmdpi.com

PropertyPredicted ValueSignificance
Total Energy -2250.123 HartreeIndicates the thermodynamic stability of the optimized molecular structure.
Dipole Moment 2.5 DebyeQuantifies the overall polarity of the molecule, affecting solubility and intermolecular forces.
Molecular Surface Area 180.5 ŲRelates to how the molecule interacts with its environment and potential binding partners.
C-Cl Bond Length ~1.74 ÅProvides insight into the strength and reactivity of the carbon-chlorine bonds.
N=C-N Bond Angle ~115°Defines the geometry within the pyrimidine (B1678525) ring, influencing the overall molecular shape.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. crimsonpublishers.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, analyzing the spatial distribution and energies of the HOMO and LUMO would reveal the most likely sites for nucleophilic and electrophilic attack. The chlorine substituents, being electron-withdrawing, are expected to significantly influence the energies and localizations of these orbitals.

Illustrative Frontier Molecular Orbital Data This table provides hypothetical HOMO/LUMO energy values to demonstrate the type of information gained from such an analysis.

ParameterPredicted Value (eV)Implication for Reactivity
HOMO Energy -7.2 eVA lower HOMO energy suggests a weaker ability to donate electrons, indicating relative stability against oxidation.
LUMO Energy -2.1 eVA low LUMO energy indicates a strong ability to accept electrons, suggesting susceptibility to nucleophilic attack.
HOMO-LUMO Gap 5.1 eVA relatively large gap would imply high kinetic stability and low chemical reactivity.

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. arxiv.org By solving Newton's equations of motion for a system, MD simulations can provide a detailed view of the conformational flexibility and intermolecular interactions of this compound in various environments, such as in a solvent or near a biological target.

These simulations would reveal the molecule's preferred shapes (conformations) and the energy barriers between them. A key aspect for a polychlorinated molecule like this would be the study of halogen bonding—a specific type of non-covalent interaction where a halogen atom acts as an electrophilic species. oup.com MD simulations can model how the chlorine atoms on the pyrido[4,3-d]pyrimidine (B1258125) core might interact with electron-donating atoms in other molecules, which is crucial for understanding its potential role in materials science or medicinal chemistry. arxiv.org

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a set of compounds with their chemical reactivity. nih.gov To develop a QSRR model for pyrido[4,3-d]pyrimidine derivatives, one would first need experimental reactivity data for a series of related compounds.

Computational software would then be used to calculate a variety of molecular descriptors for each compound. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial atomic charges), steric (e.g., molecular volume, surface area), or topological. Statistical methods, such as multiple linear regression or machine learning algorithms, are then employed to build a mathematical model that links these descriptors to the observed reactivity. nih.gov Once a robust model is established, it could be used to predict the reactivity of this compound without the need for direct experimentation.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is an invaluable tool for predicting the spectroscopic signatures of molecules, which can be used to confirm their identity and structure. Methods like DFT can accurately calculate the vibrational frequencies corresponding to infrared (IR) spectra and the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

For this compound, calculating the ¹³C and ¹H NMR spectra would be particularly useful. The predicted chemical shifts for each unique carbon and hydrogen atom in the molecule could be compared with experimental data to verify its synthesis and purity. Discrepancies between calculated and experimental spectra can often point to structural misassignments or the presence of impurities. nih.gov This predictive capability is a cornerstone of modern chemical characterization.

Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data This table demonstrates how computational predictions are compared with experimental results for structural validation.

NucleusPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)Deviation (ppm)
C2 (Carbon) 155.8156.2-0.4
C4 (Carbon) 160.2160.5-0.3
C7 (Carbon) 148.5148.9-0.4
C8a (Carbon) 152.1152.3-0.2

Emerging Research Avenues and Future Directions for 2,4,7,8 Tetrachloropyrido 4,3 D Pyrimidine

Development of Novel and Sustainable Synthetic Routes for Enhanced Efficiency

The current synthetic routes to 2,4,7,8-tetrachloropyrido[4,3-d]pyrimidine, while effective, often rely on traditional methods that may not align with the modern principles of green chemistry. The future of its synthesis lies in the development of novel, more sustainable pathways that offer improved efficiency, reduced environmental impact, and enhanced safety.

One promising avenue is the adoption of multicomponent reactions, which allow for the construction of complex molecules in a single step from three or more starting materials, thereby minimizing waste and increasing atom economy. The application of green chemistry principles, such as the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions like microwave or ultrasonic irradiation, is also a key area of future research. chemrxiv.orgrjptonline.org The development of catalytic systems, particularly those based on earth-abundant metals, could further enhance the sustainability of the synthesis of polychlorinated aza-aromatic compounds. rsc.org

ParameterTraditional SynthesisFuture Sustainable Synthesis
Starting Materials Often petroleum-basedRenewable resources, biomass
Solvents Chlorinated and volatile organic solventsWater, ionic liquids, supercritical fluids, solvent-free conditions
Energy Input Conventional heatingMicrowave, ultrasound, mechanochemistry
Catalysts Stoichiometric reagents, precious metalsRecyclable catalysts, earth-abundant metals, biocatalysts
Waste Generation HighLow (high atom economy)
Efficiency Multi-step, lower yieldsOne-pot, multicomponent reactions, higher yields

Exploration of Cascade and Domino Reactions for Complex Derivatization

The multiple reactive chlorine atoms on the this compound scaffold make it an ideal candidate for complex derivatization through cascade and domino reactions. These powerful synthetic strategies involve a series of intramolecular or intermolecular transformations that occur in a single pot, leading to a rapid increase in molecular complexity from a simple starting material.

Future research will likely focus on designing and implementing novel cascade sequences to introduce a variety of functional groups onto the pyridopyrimidine core. This could involve, for example, a sequence of nucleophilic aromatic substitutions followed by an intramolecular cyclization to build intricate polycyclic systems. The development of domino reactions that incorporate methodologies like the Heck reaction could lead to the formation of diverse N-heterocycles. researchgate.netnih.gov Such approaches would provide efficient access to libraries of novel compounds for biological screening and materials science applications.

Advanced Mechanistic Investigations of Complex Transformation Pathways

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for the rational design of new synthetic routes and the prediction of product outcomes. While the nucleophilic aromatic substitution (SNAr) is a key reaction for this class of compounds, the precise mechanistic pathways, especially for complex transformations, are not fully elucidated.

Future investigations will likely employ a combination of experimental techniques, such as kinetic studies and isotopic labeling, with computational chemistry to probe reaction intermediates and transition states. nih.gov Density Functional Theory (DFT) calculations can provide valuable insights into the reactivity of different positions on the pyridopyrimidine ring and help to rationalize the regioselectivity of substitutions. nih.govresearchgate.net Such studies will be instrumental in developing more controlled and selective functionalization methods for this versatile scaffold.

Application of Machine Learning and Artificial Intelligence in Synthetic Design and Reactivity Prediction

AI/ML ApplicationPotential Impact on this compound Chemistry
Retrosynthesis Planning Discovery of novel and more efficient synthetic routes to the core scaffold. acs.orgresearchgate.netnih.govarxiv.org
Reactivity Prediction Accurate prediction of the regioselectivity of nucleophilic substitutions and other functionalization reactions. bohrium.comnih.govmdpi.com
Reaction Optimization Rapid identification of optimal reaction conditions (e.g., solvent, temperature, catalyst) for higher yields and purity.
Property Prediction In silico prediction of the physicochemical and biological properties of novel derivatives.
Automated Synthesis High-throughput synthesis of compound libraries for drug discovery and materials science. nih.goviscientific.orgpreprints.orgelsevier.com

Integration of the Tetrachloropyrido[4,3-D]pyrimidine Scaffold into Advanced Material Science

The unique electronic properties and the potential for extensive functionalization make the this compound scaffold an attractive building block for advanced materials. While its primary application to date has been as an intermediate in the synthesis of potential anticancer agents, such as KRAS inhibitors, its potential extends far beyond medicinal chemistry. nih.gov

The electron-deficient nature of the pyridopyrimidine core suggests its potential use in the development of novel organic electronic materials. researchgate.netspiedigitallibrary.org By strategically substituting the chlorine atoms with various electron-donating or -withdrawing groups, it may be possible to tune the optical and electronic properties of the resulting materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.netnih.govrsc.org The rigid, planar structure of the pyridopyrimidine ring could also be exploited in the design of functional polymers and porous materials with unique properties.

Q & A

Q. What are common synthetic routes for 2,4,7,8-tetrachloropyrido[4,3-d]pyrimidine?

The synthesis of pyrido[4,3-d]pyrimidine derivatives typically involves multi-step strategies. A widely applicable method is the Staudinger/intramolecular aza-Wittig reaction , where 5-acyl-4-(β-azidoalkyl)-1,2,3,4-tetrahydropyrimidin-2-ones are cyclized using triphenylphosphine (PPh₃) to form the hexahydropyrido[4,3-d]pyrimidin-2-one scaffold . Starting materials like 3-azidoaldehydes are synthesized via hydrazoic acid addition to α,β-unsaturated aldehydes, followed by ureidoalkylation with 1,3-diketone enolates and dehydration under acidic conditions. Chlorination steps (e.g., using POCl₃ or Cl₂) can introduce chlorine substituents at specific positions .

Q. How should researchers characterize the structure of this compound?

Structural characterization relies on spectroscopic and analytical techniques :

  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, aromatic protons in pyridopyrimidines typically appear between δ 7.0–9.0 ppm, while methyl groups resonate near δ 2.0–3.0 ppm .
  • IR spectroscopy : Stretching frequencies for C=O (1650–1750 cm⁻¹) and C≡N (2200–2260 cm⁻¹) confirm functional groups .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves absolute stereochemistry and bonding in crystalline derivatives .

Q. What are the recommended storage conditions for this compound?

Store at 2–8°C under inert gas (e.g., argon or nitrogen) to prevent degradation via moisture or oxidation. Use amber vials to minimize light exposure, as halogenated heterocycles are often photosensitive . For long-term storage, lyophilization is advised if the compound is stable in solid form .

Advanced Research Questions

Q. How can synthesis be optimized to minimize byproducts in pyrido[4,3-d]pyrimidine derivatives?

Key strategies include:

  • Controlled reaction stoichiometry : Use 1.01–1.1 equivalents of catalysts (e.g., TsOH) to avoid over-acidification, which generates side products like dibenzoylmethane .
  • Solvent selection : Polar aprotic solvents (e.g., MeCN) improve cyclization efficiency compared to ethanol .
  • Temperature modulation : Refluxing at 80–100°C accelerates cyclization but may require shorter reaction times to prevent decomposition .
  • Purification techniques : Silica gel chromatography or recrystallization (e.g., from DMF/EtOH) isolates pure products .

Q. What mechanistic insights explain the biological activity of halogenated pyridopyrimidines?

Chlorine substituents enhance lipophilicity and target binding via halogen bonding. For example:

  • Kinase inhibition : The planar pyridopyrimidine core mimics ATP’s adenine moiety, competitively binding kinase active sites. Chlorine at C-7 and C-8 stabilizes hydrophobic interactions .
  • Antitumor activity : Derivatives like tetrahydrobenzo[4'',5'']thieno[3'',2'':5,6]pyrido[4,3-d]pyrimidines inhibit cancer cell proliferation (e.g., MCF-7, PC3) by disrupting DNA replication or inducing apoptosis .
  • Structure-activity relationship (SAR) : Electron-withdrawing groups (e.g., Cl) at C-2 and C-4 improve metabolic stability and potency .

Q. How can researchers resolve contradictions in biological data across studies?

  • Standardize assays : Use consistent cell lines (e.g., KB, CNE2) and protocols (e.g., MTT assay at 48-hour incubation) to reduce variability .
  • Control for impurities : Confirm compound purity (>95% via HPLC) to exclude confounding effects from synthesis byproducts .
  • Validate mechanisms : Combine in vitro assays (e.g., kinase inhibition) with in silico docking studies to correlate activity with structural features .

Q. What are the safety protocols for handling and disposing of chlorinated pyridopyrimidines?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for weighing and reactions .
  • Waste disposal : Segregate halogenated waste in labeled containers. Collaborate with certified agencies for incineration or chemical neutralization .
  • Emergency measures : For spills, adsorb with inert material (e.g., vermiculite) and avoid aqueous rinsing to prevent environmental contamination .

Q. How can computational modeling aid in studying this compound’s interactions?

  • Molecular dynamics (MD) simulations : Predict binding modes with targets like EGFR or DHFR using software (e.g., GROMACS) .
  • Density functional theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications .
  • ADMET profiling : Tools like SwissADME estimate pharmacokinetic parameters (e.g., logP, bioavailability) to prioritize derivatives for testing .

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